1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde chemical properties
1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde chemical properties
An In-Depth Technical Guide to 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in modern chemical research. The pyrazole core is a well-established privileged scaffold in medicinal chemistry, and this particular derivative offers a unique combination of features: a 4-fluorophenyl group to enhance pharmacokinetic properties, dimethyl substituents to modulate electronic and steric profiles, and a highly versatile carbaldehyde functional group for subsequent derivatization. This document delves into the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, explores its chemical reactivity, and discusses its significant applications in drug discovery, agrochemicals, and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's potential in their synthetic programs.
Introduction
Substituted pyrazoles are a cornerstone of heterocyclic chemistry, frequently appearing as the central structural motif in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] Their prevalence stems from their metabolic stability, synthetic accessibility, and ability to engage in various biological interactions. The compound 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Figure 1) is a particularly valuable intermediate, strategically functionalized for broad synthetic utility.
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The 4-Fluorophenyl Group: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. The 4-fluorophenyl moiety can enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity to target proteins through favorable electrostatic interactions.[2][3]
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The 3,5-Dimethylpyrazole Core: The two methyl groups on the pyrazole ring provide steric bulk and influence the electronic nature of the heterocycle. This substitution pattern is found in numerous biologically active molecules, including potential phosphodiesterase type 4 (PDE4) inhibitors.[4]
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The 4-Carbaldehyde Group: This aldehyde function serves as a critical reactive handle, enabling a vast range of chemical transformations. It is the primary site for building molecular complexity, allowing for the synthesis of diverse libraries of compounds through reactions such as condensation, oxidation, reduction, and reductive amination.[5]
This guide offers a senior application scientist's perspective on this compound, focusing on the causality behind experimental choices and providing robust, self-validating protocols for its synthesis and application.
Physicochemical and Spectroscopic Properties
1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a solid at room temperature and is classified as a combustible solid. As with many organic aldehydes, it should be stored in a cool, dry place and handled with appropriate personal protective equipment.
| Property | Value | Source |
| CAS Number | 890626-54-7 | |
| Molecular Formula | C₁₂H₁₁FN₂O | |
| Molecular Weight | 218.23 g/mol | |
| Appearance | Solid | |
| InChI Key | AXOXHQSHPSKAID-UHFFFAOYSA-N | |
| SMILES | Cc1nn(c(C)c1C=O)-c2ccc(F)cc2 |
Spectroscopic Data Interpretation
| Spectroscopy | Expected Chemical Shift / Signal | Rationale and Interpretation |
| ¹H NMR (CDCl₃) | δ 9.8-10.2 (s, 1H, -CHO) | The aldehyde proton is highly deshielded and appears as a sharp singlet. |
| δ 7.2-7.5 (m, 4H, Ar-H) | Protons on the 4-fluorophenyl ring will appear as a complex multiplet due to H-H and H-F coupling. | |
| δ 2.5-2.7 (s, 6H, 2x -CH₃) | The two methyl groups on the pyrazole ring are expected to be in similar chemical environments, potentially appearing as two close singlets or a single singlet. | |
| ¹³C NMR (CDCl₃) | δ 185-195 (-CHO) | The aldehyde carbonyl carbon is characteristically found in this downfield region. |
| δ 160-165 (d, ¹JCF ≈ 250 Hz, Ar-C-F) | The carbon directly bonded to fluorine shows a large one-bond coupling constant. | |
| δ 115-120 (d, ²JCF ≈ 22 Hz, Ar-C) | Carbons ortho to the fluorine atom exhibit a two-bond C-F coupling. | |
| δ 125-130 (d, ³JCF ≈ 8 Hz, Ar-C) | Carbons meta to the fluorine atom show a smaller three-bond coupling. | |
| δ 140-155 (pyrazole ring carbons) | The chemical shifts of the pyrazole ring carbons. | |
| δ 10-15 (2x -CH₃) | The methyl carbons appear in the aliphatic region. | |
| FT-IR (KBr, cm⁻¹) | ~1680-1700 (C=O stretch) | Strong, sharp absorption characteristic of an aromatic aldehyde carbonyl group. |
| ~1220-1240 (C-F stretch) | Strong absorption corresponding to the aryl-fluoride bond. | |
| ~2720, ~2820 (C-H stretch) | Two weak bands characteristic of the aldehyde C-H bond (Fermi resonance). | |
| Mass Spec. (EI) | m/z 218 (M⁺) | The molecular ion peak. |
| m/z 217 (M-H)⁺ | Loss of the aldehyde proton. | |
| m/z 189 (M-CHO)⁺ | Loss of the formyl group is a common fragmentation pathway. | |
| m/z 95 (C₆H₄F)⁺ | Fragment corresponding to the fluorophenyl cation. |
Synthesis and Purification
The most reliable and widely documented method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[5][8][9][10] This reaction formylates electron-rich aromatic and heterocyclic rings. In the context of pyrazoles, it can be used to either formylate a pre-existing pyrazole ring at the 4-position or to construct the formylated pyrazole ring directly from a suitable hydrazone precursor.
The Vilsmeier-Haack Mechanism
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion (typically from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)), which acts as a mild electrophile. This reagent then attacks the electron-rich pyrazole precursor, leading to formylation after hydrolysis.
Caption: Vilsmeier-Haack reaction workflow.
Detailed Experimental Protocol
This protocol describes the synthesis of the title compound from its corresponding pyrazole precursor, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole.
Materials:
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Phosphorus oxychloride (POCl₃), freshly distilled
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N,N-Dimethylformamide (DMF), anhydrous
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1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole
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Ice
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Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
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Dichloromethane (DCM) or Ethyl acetate (EtOAc)
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Magnesium sulfate (MgSO₄), anhydrous
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Ethanol or Hexane/Ethyl acetate mixture for recrystallization/chromatography
Procedure:
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Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), cool anhydrous DMF (3.0 eq.) to 0 °C in an ice bath.
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Add POCl₃ (1.5 eq.) dropwise to the cold DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow addition at low temperature is critical to control the reaction and prevent side reactions.
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After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which a viscous, often white, precipitate of the Vilsmeier reagent may form.[8]
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Formylation: Dissolve the precursor, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq.), in a minimal amount of anhydrous DMF.
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Add the pyrazole solution dropwise to the Vilsmeier reagent mixture.
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After the addition, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:EtOAc eluent). The reaction typically takes 2-6 hours.[10] Insight: Microwave-assisted protocols can significantly reduce this time to 5-15 minutes, offering an energy-efficient alternative.[11]
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Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice (~10 volumes) with stirring. Trustworthiness: This step hydrolyzes the intermediate iminium salt to the final aldehyde and quenches any remaining reactive Vilsmeier reagent.
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Basify the aqueous solution to pH > 9 by slowly adding solid sodium carbonate or a concentrated NaOH solution. A precipitate of the crude product should form.
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Filter the solid product using a Büchner funnel and wash thoroughly with cold water. Alternatively, if an oil forms, extract the aqueous layer three times with a suitable organic solvent like DCM or EtOAc.
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Purification:
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Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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The crude solid can be purified by recrystallization from a solvent such as ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
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Chemical Reactivity and Derivatization Potential
The synthetic value of this compound lies in the reactivity of its aldehyde group, which provides a gateway to a multitude of other functional groups and heterocyclic systems.
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